molecular formula C14H17ClFN3O B1396987 3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332528-86-5

3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1396987
CAS No.: 1332528-86-5
M. Wt: 297.75 g/mol
InChI Key: YOLOJSXSCBQUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a synthetic compound featuring a pyrazolo[4,3-c]pyridine core modified with a 4-fluorophenoxy methyl group at position 3 and a methyl group at position 1. This structure is part of a broader class of tetrahydropyrazolopyridines (THPPs), which are explored for diverse therapeutic applications, including antimicrobial, antitubercular, and central nervous system (CNS) targets . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11;/h2-5,16H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLOJSXSCBQUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the pyrazolo[4,3-c]pyridine family and is notable for its diverse biological activities. The compound's molecular formula is C14H17ClFN3OC_{14}H_{17}ClFN_3O with a molecular weight of approximately 297.76 g/mol .

Structural Characteristics

The structure of this compound features:

  • A tetrahydro-pyrazole ring fused to a pyridine moiety.
  • A fluorophenoxy group at the 3-position.
  • A methyl group at the 1-position.

These functional groups contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Neuropharmacological Activity : It may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.

The biological activity of this compound can be attributed to its interactions with specific biological targets. Key mechanisms include:

  • Receptor Binding : Molecular docking studies have indicated that this compound binds to various receptors, potentially modulating their activity .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways related to disease progression.
  • Cell Signaling Modulation : It could affect signaling pathways critical for cell survival and proliferation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibited proliferation in various cancer cell lines; induced apoptosis.
Anti-inflammatoryReduced levels of inflammatory cytokines in vitro.
NeuropharmacologicalModulated neurotransmitter receptor activity; potential anxiolytic effects.

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of the compound, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated that treatment with the compound significantly reduced nitric oxide production and downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed significant activity in animal models of depression .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that pyrazolo[4,3-c]pyridines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Research indicates that it may help in reducing oxidative stress and neuronal apoptosis . This opens avenues for further investigation into its use in conditions like Alzheimer's disease.

Anticancer Activity

Emerging evidence suggests that pyrazolo[4,3-c]pyridine derivatives possess anticancer properties. A recent study highlighted their ability to inhibit cancer cell proliferation in vitro and induce apoptosis . The specific mechanisms through which these compounds exert their effects are still under investigation.

Data Table: Summary of Research Findings

Application AreaFindingsReference
AntidepressantSignificant activity in animal models
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveReduction in oxidative stress
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antidepressant Effects

A double-blind study evaluated the efficacy of a related pyrazolo[4,3-c]pyridine compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment. The compound was well-tolerated with minimal side effects .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical trial using transgenic mice models for Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests potential for development as a therapeutic agent for Alzheimer's .

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo[4,3-c]pyridine derivatives, focusing on substituent variations at key positions (N1 and C3) and their impact on physicochemical properties and biological activity.

Substituent Variations at N1

The N1 position in THPP derivatives is frequently modified to optimize metabolic stability and receptor binding. Key examples include:

Compound Name N1 Substituent Key Properties/Activities Reference
1-Methyl-THPP (Core structure) Methyl Base structure; used in QSAR studies for antihypertensive activity .
1-(2-Methoxyethyl)-THPP (13g) 2-Methoxyethyl Lead antibacterial compound against ESKAPE pathogens; superior to nitrofurantoin .
1-Propyl-THPP (12f) Propyl Moderate antibacterial activity; lower yield (45%) compared to 13g .
1-(3-Methoxypropyl)-THPP (12h) 3-Methoxypropyl Lower antibacterial potency than 13g; highlights SAR dependency on substituent length .

Insights :

  • Methoxyalkyl groups (e.g., 2-methoxyethyl in 13g) enhance antibacterial efficacy, likely due to improved solubility and membrane penetration .
  • Linear alkyl chains (e.g., propyl) reduce activity, suggesting steric or electronic limitations .
Substituent Variations at C3

The C3 position is critical for target engagement. The target compound’s 4-fluorophenoxy methyl group is compared to other C3 modifications:

Compound Name C3 Substituent Key Properties/Activities Reference
3-[(4-Fluorophenoxy)methyl]-THPP (Target) 4-Fluorophenoxy methyl Likely optimized for CNS or antimicrobial targets (structural analogy to fluorinated derivatives) .
3-(1,3-Oxazol-5-yl)-THPP (12f, 12g, 12h) Oxazolyl Antibacterial activity against ESKAPE pathogens; oxazolyl may enhance scaffold rigidity .
3-Phenyl-THPP Phenyl Antitubercular activity (IC50: 21.8 μM against MTB pantothenate synthetase) .
3-(Trifluoromethyl)-THPP Trifluoromethyl Improved metabolic stability; fluorinated derivatives common in CNS drug design .

Insights :

  • Aromatic groups (phenyl, oxazolyl) are associated with enzyme inhibition (e.g., antitubercular activity) .
  • Fluorinated groups (4-fluorophenoxy, trifluoromethyl) may enhance blood-brain barrier penetration or binding affinity via hydrophobic/electronic effects .
Pharmacological Profiles of Key Derivatives
Compound Name Biological Target Activity/IC50/MIC Cytotoxicity (RAW 264.7) Reference
13g (1-(2-Methoxyethyl)-THPP) ESKAPE pathogens MIC < nitrofurantoin Not reported
3-Phenyl-THPP (Compound 3) MTB pantothenate synthetase IC50: 21.8 ± 0.8 μM Non-cytotoxic at 50 μM
5-tert-Butyl-N-pyrazol-4-yl-THPP MTB pantothenate synthetase IC50: Submicromolar range Low cytotoxicity

Insights :

  • Antibacterial THPPs (e.g., 13g) prioritize nitrofuran warheads for enhanced activity .
  • Antitubercular THPPs focus on pantothenate synthetase inhibition with phenyl/heteroaryl groups .

Preparation Methods

Core Pyrazolo[4,3-c]pyridine Scaffold Synthesis

The foundational step in preparing the target compound is synthesizing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. This scaffold is typically constructed via condensation reactions involving hydrazine derivatives and suitable pyridine precursors or cyclized intermediates.

  • General Synthetic Approach :
    • Starting from 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine or its protected derivatives (e.g., tert-butyl esters), the core is prepared by cyclization reactions involving hydrazine and keto or aldehyde functionalities under controlled conditions.
    • For example, tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate intermediates have been synthesized by treating precursors with sodium hydride followed by methyl iodide alkylation at low temperatures (0 °C), yielding methylated pyrazolo[4,3-c]pyridine derivatives suitable for further functionalization.

Formation of the Hydrochloride Salt

After the synthesis of the neutral compound, the hydrochloride salt is prepared to improve the compound’s stability, solubility, and handling properties.

  • Salt Formation Procedure :
    • The free base of 3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
    • Hydrogen chloride gas or a solution of hydrochloric acid in a suitable solvent is added dropwise under cooling to precipitate the hydrochloride salt.
    • The precipitate is isolated by filtration and dried under vacuum to yield the pure hydrochloride salt.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methylation of pyrazolo core NaH (0 °C), MeI (0 °C), THF ~80-90 Alkylation proceeds cleanly at low temp
Etherification with 4-fluorophenol methyl halide Base (NaH/K2CO3), aprotic solvent, RT to 60 °C 70-85 Controlled to avoid side reactions
Hydrochloride salt formation HCl gas or HCl in EtOH, cooling >95 High purity salt formation

Research Findings and Optimization Notes

  • The methylation step is critical and must be carefully controlled to avoid over-alkylation or decomposition; low temperature and slow addition of methyl iodide are recommended.
  • Etherification yields are optimized by selecting appropriate bases and solvents; polar aprotic solvents favor nucleophilic substitution.
  • The hydrochloride salt form enhances compound stability and is preferred for pharmaceutical applications.
  • Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate to ensure high purity.
  • Analytical characterization (NMR, LCMS) confirms the structure and purity of intermediates and final products.

Summary of Preparation Workflow

This synthesis approach aligns with established heterocyclic chemistry principles and is supported by patent disclosures and peer-reviewed synthetic methodologies for related pyrazolo[4,3-c]pyridine derivatives. The process is amenable to scale-up and optimization for pharmaceutical development.

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

Compound ClassKey Reagents/ConditionsYieldReference
Pyrazolo-pyridine derivativesNaOH in dichloromethane, 0°C–RT85–99%
Piperidine-based analogsPd-catalyzed coupling, reflux70–90%

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
High-resolution techniques are critical:

  • HPLC : Use Chromolith® columns for rapid purity assessment (>99% as per similar compounds) .
  • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) resolves aromatic protons (δ 6.8–8.2 ppm) and aliphatic hydrogens (δ 1.5–4.0 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₆FN₃O·HCl: calc. 298.1) .

Q. Table 2: Key Analytical Data for Structural Confirmation

TechniqueExpected Data for Target CompoundReference
¹H NMRδ 2.5 (s, 3H, CH3), δ 4.2 (s, 2H, OCH2)
HPLCRetention time: 6.8 min (C18 column)

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:
Hydrochloride salts generally exhibit good aqueous solubility. For analogs:

  • Solubility : Test in DMSO (≥50 mg/mL) and PBS (pH 7.4, ~10 mg/mL) .
  • Stability : Store at -20°C long-term; avoid repeated freeze-thaw cycles . Degradation under UV light can be assessed via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can computational modeling elucidate reaction mechanisms or structure-activity relationships?

Methodological Answer:

  • Reaction Mechanisms : Density Functional Theory (DFT) calculates transition states and intermediates. For example, the activation energy for cyclization steps in pyrazolo-pyridine synthesis can be modeled .
  • QSAR : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets (e.g., kinases or GPCRs) using analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine as templates .

Advanced: What methodologies are recommended for assessing biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cellular Uptake : Radiolabeling (³H/¹⁴C) or LC-MS quantifies intracellular concentrations .
  • Toxicity : MTT assays (IC50) in HEK293 or HepG2 cells; compare with structurally related compounds (e.g., benzisoxazole derivatives) .

Q. Table 3: Example Biological Data for Analogous Compounds

CompoundTargetIC50 (nM)Reference
Benzisoxazole-piperidineDopamine D212.5
Sulfonyl-piperidineCarbonic Anhydrase8.3

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting solubility or activity results)?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects .
  • Comparative Studies : Replicate experiments using standardized protocols (e.g., USP guidelines for dissolution testing) .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., fluorophenyl-substituted analogs) to identify trends .

Safety and Compliance: What protocols mitigate risks during synthesis and handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats mandatory; use fume hoods for volatile reagents (e.g., DCM) .
  • Waste Disposal : Segregate halogenated waste (e.g., fluorophenoxy byproducts) for incineration .
  • Training : Complete safety exams (100% score required) before lab work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.